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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-hydroxypyridine (CAS No. 55717-45-8), also known as 6-Bromo-3-pyridinol, is a

versatile heterocyclic building block of significant interest in medicinal chemistry and organic

synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a

hydroxyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of

more complex molecules. This technical guide provides an in-depth overview of the commercial

availability of 2-Bromo-5-hydroxypyridine, a detailed experimental protocol for its application in

cross-coupling reactions, and a discussion of its role in the development of biologically active

compounds.

The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of

functional groups on this ring system allows for the fine-tuning of a molecule's physicochemical

properties and biological activity. 2-Bromo-5-hydroxypyridine is particularly useful for introducing a

substituted pyridinyl moiety into a target molecule through various cross-coupling reactions, such as

the Suzuki-Miyaura coupling. This has led to its use in the synthesis of inhibitors for various kinases,

including p38 MAP kinase, which are implicated in inflammatory diseases.[1][2]

Commercial Availability and Suppliers
2-Bromo-5-hydroxypyridine is readily available from a variety of chemical suppliers in research-

grade quantities. The purity levels typically range from 95% to over 99%, with prices varying by

supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.
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Supplier
Product
Number

Purity
Available
Quantities

Price (USD)

Thermo Scientific

Chemicals
H27228 ≥94.0% (GC) 1 g, 5 g ~$209.65 (for 5 g)

TCI America B3657 >98.0% (GC) 1 g, 5 g

~

19.00(𝑓𝑜𝑟1𝑔),19.00(for1g),

38.00 (for 5 g)[3]

Chem-Impex 28860 ≥ 99% (GC)
1 g, 5 g, 25 g, 100

g, 250 g

~

18.53(𝑓𝑜𝑟1𝑔),18.53(for1g),

32.95 (for 5 g), ~

112.67(𝑓𝑜𝑟25𝑔),112.67(for2

329.69 (for 100 g),

~$637.76 (for 250

g)[4][5]

Biosynth FB16203 Not Specified
10 g, 25 g, 50 g,

100 g, 250 g

~

130.67(𝑓𝑜𝑟10𝑔),130.67(for1

259.42 (for 25 g),

~

432.37(𝑓𝑜𝑟50𝑔),432.37(for5

653.36 (for 100 g),

~$1,056.90 (for

250 g)[6]

Lab Pro Inc. B3657-5G Min. 98.0% (GC,T) 5 g
Price available

upon request[3]

CP Lab Safety B3657-100g min 96% 100 g
~$460.49 (for 100

g)[7]

Note: Prices are subject to change and may not include shipping and handling fees. Please consult

the supplier's website for the most current pricing and availability.
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Experimental Protocols
2-Bromo-5-hydroxypyridine is a key intermediate in the synthesis of substituted pyridines via

palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-

Miyaura coupling reaction, a widely used method for the formation of C-C bonds. This protocol is

adapted from established procedures for similar 2-bromopyridine derivatives and can be optimized for

specific substrates.[8][9][10]

Representative Suzuki-Miyaura Coupling Protocol
Reaction Scheme:

Materials:

2-Bromo-5-hydroxypyridine

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Organic solvent for extraction (e.g., ethyl acetate)

Brine

Silica gel for column chromatography

Round-bottom flask or reaction tube

Reflux condenser

Magnetic stirrer and stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir

bar, add 2-Bromo-5-hydroxypyridine (1 equivalent), the arylboronic acid (1.1 equivalents), and

the base (2 equivalents).

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for

10-15 minutes.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via

syringe.

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction

mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction

mixture).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction

described above.
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A generalized workflow for the Suzuki-Miyaura coupling of 2-Bromo-5-hydroxypyridine.
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Applications in Drug Discovery and Medicinal
Chemistry
2-Bromo-5-hydroxypyridine serves as a critical starting material for the synthesis of various

biologically active molecules. Its utility stems from the ability to undergo diverse chemical

transformations at both the bromine and hydroxyl positions.

The bromine atom is readily displaced or utilized in cross-coupling reactions to introduce a variety of

substituents at the 2-position of the pyridine ring. This is particularly valuable in the development of

kinase inhibitors, where the pyridine core often acts as a scaffold that interacts with the hinge region

of the kinase's ATP-binding site. For instance, derivatives of similar bromopyridines have been used

to synthesize potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][2]

The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization,

allowing for the modulation of a compound's solubility, metabolic stability, and target engagement.

This dual functionality makes 2-Bromo-5-hydroxypyridine a highly adaptable building block for

creating libraries of compounds for structure-activity relationship (SAR) studies.[11]

While a specific signaling pathway directly modulated by 2-Bromo-5-hydroxypyridine itself is not

extensively documented, its role as a precursor to molecules that inhibit pathways like the p38 MAP

kinase cascade highlights its importance in the discovery of new therapeutics for inflammatory

diseases and cancer.[12][13]

The following diagram illustrates the logical relationship in utilizing 2-Bromo-5-hydroxypyridine in a

drug discovery context, leading to the identification of a potential kinase inhibitor.
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Logical workflow from a starting material to a preclinical candidate in drug discovery.

Conclusion
2-Bromo-5-hydroxypyridine is a commercially accessible and highly valuable reagent for

researchers in organic synthesis and drug discovery. Its utility as a versatile building block, particularly
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in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of

substituted pyridines. The ability to functionalize both the bromine and hydroxyl groups provides a

powerful tool for the development of novel, biologically active compounds, including potential kinase

inhibitors for the treatment of various diseases. This guide provides a foundational understanding of

its commercial landscape and a practical framework for its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b120221#commercial-availability-and-suppliers-of-2-bromo-
5-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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